An In-depth Technical Guide to (4-Benzyl-6-methylmorpholin-2-yl)methanol and the Importance of Stereospecificity
An In-depth Technical Guide to (4-Benzyl-6-methylmorpholin-2-yl)methanol and the Importance of Stereospecificity
A Note on Chemical Identification: It is crucial to begin this guide by addressing a discrepancy in the provided topic. The Chemical Abstracts Service (CAS) number 1821773-67-4 is authoritatively assigned to a specific stereoisomer of the named compound: ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol .[1][2] The more general name, (4-Benzyl-6-methylmorpholin-2-yl)methanol, which does not specify the spatial arrangement of its atoms, is associated with a different CAS number, 40987-51-7.[3] This distinction is paramount in scientific research and drug development, as different stereoisomers can have vastly different biological activities. This guide will focus primarily on the compound correctly identified by CAS 1821773-67-4, with additional information provided for related structures.
Part 1: Core Compound Analysis: ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol
CAS Number: 1821773-67-4
Introduction and Significance
((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol is a substituted morpholine derivative. The morpholine ring is a common structural motif in medicinal chemistry, valued for its favorable physicochemical properties, including good water solubility and metabolic stability.[4] The presence of chiral centers at the 2 and 6 positions, fixed in the (R,R) configuration, makes this compound a valuable chiral building block for asymmetric synthesis.[2] Such building blocks are essential for creating enantiomerically pure active pharmaceutical ingredients (APIs), where a specific three-dimensional structure is often required for selective interaction with biological targets.[5]
The structural features—a tertiary amine within the morpholine ring, a benzyl group providing lipophilicity, a methyl group, and a primary alcohol (methanol) for further functionalization—make it a versatile intermediate for the synthesis of more complex molecules.[6] Its applications are primarily in research and development within the pharmaceutical and chemical industries.
Physicochemical Properties
A summary of the key computed and experimental properties for ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₂ | |
| Molecular Weight | 221.30 g/mol | [1] |
| InChI Key | VGPHTTKTZQGSHW-DGCLKSJQSA-N | [1] |
| Appearance | Not specified (likely a solid or oil) | |
| Purity | Typically available at ≥95% or ≥98% | [1] |
| Storage Temperature | 2-8°C, sealed in a dry, well-ventilated area |
Chemical Structure and Stereochemistry
The defined (2R,6R) stereochemistry is a critical feature of this molecule. The "R" designation at each chiral center is determined by the Cahn-Ingold-Prelog priority rules. This specific arrangement dictates the molecule's shape, which in turn governs its binding affinity and efficacy when used as an intermediate for biologically active compounds.
Caption: 2D representation of ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol.
Applications in Synthesis
As a chiral building block, this compound serves as a starting material or intermediate in multi-step synthetic pathways.
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Pharmaceutical Intermediates: The morpholine scaffold is present in numerous approved drugs, including the antibiotic Linezolid and the kinase inhibitor Gefitinib. Chiral morpholines like this one are sought after for the development of new chemical entities (NCEs) targeting a range of disorders.[4][5]
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Asymmetric Synthesis: The primary alcohol group (-CH₂OH) is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of other molecular fragments without disturbing the stereocenters on the morpholine ring.
Safety and Handling
Standard laboratory safety protocols should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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First Aid:
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If Swallowed: Call a poison center or doctor if you feel unwell.
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If on Skin: Wash with plenty of soap and water.
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If in Eyes: Rinse cautiously with water for several minutes.
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Part 2: Related Morpholine Structures
(4-Benzyl-6-methylmorpholin-2-yl)methanol
CAS Number: 40987-51-7
This compound is the racemic or unspecified stereoisomer of the primary topic. While possessing the same molecular formula and connectivity, a sample with this CAS number would likely contain a mixture of different stereoisomers. In a research or drug development context, using such a mixture would typically be limited to initial screening, with a subsequent focus on synthesizing and testing the individual, pure stereoisomers to identify the most active and safest form.
| Property | Value | Source |
| CAS Number | 40987-51-7 | [3] |
| Molecular Formula | C₁₃H₁₉NO₂ | [3] |
| Molecular Weight | 221.298 g/mol | [3] |
Other Analogs
The chemical literature and supplier catalogs contain numerous variations of this core structure, highlighting the modularity of morpholine synthesis. Examples include:
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(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol: This analog features two methyl groups at the 6-position, removing one of the chiral centers.[5]
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((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (CAS 1093085-89-2): This compound has a different stereochemical configuration (cis instead of trans) and a larger benzyloxymethyl group in place of the methyl group.
These variations allow researchers to perform structure-activity relationship (SAR) studies, systematically modifying parts of the molecule to optimize its properties for a specific biological target.
Part 3: Synthesis and Methodologies (General Principles)
While a specific, peer-reviewed synthesis for ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol was not found in the initial search, the synthesis of substituted morpholines is well-established.[4] The general workflow often involves the cyclization of an appropriate amino alcohol precursor.
Retrosynthetic Analysis
A logical approach to synthesizing this molecule would involve disconnecting the morpholine ring to reveal simpler, commercially available starting materials.
Caption: A simplified retrosynthetic pathway for the target morpholine.
Illustrative Experimental Workflow
The following is a generalized, conceptual protocol for the synthesis of a substituted morpholine, based on common organic chemistry principles. This is not a validated protocol for the specific target compound.
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Step 1: Synthesis of an N-protected Amino Alcohol. Start with a chiral starting material (e.g., a chiral epoxide or amino acid) to establish the desired stereochemistry.
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Step 2: N-Benzylation. React the amino group with benzaldehyde under reductive amination conditions (e.g., using sodium triacetoxyborohydride) or with benzyl bromide in the presence of a base to install the N-benzyl group.
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Step 3: Intramolecular Cyclization. Convert one of the alcohol groups into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a base will promote an intramolecular Williamson ether synthesis (an Sₙ2 reaction), where the remaining alcohol attacks the carbon with the leaving group, forming the morpholine ring.
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Step 4: Purification. The final product would be purified using techniques such as column chromatography or recrystallization to isolate the desired compound with high purity.
References
- MySkinRecipes. (n.d.). (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol.
- PubChem. (n.d.). CID 59494846: ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.
- Chemcd. (n.d.). (4-benzyl-6-methyl-morpholin-2-yl)-methanol, 40987-51-7.
- Sigma-Aldrich. (n.d.). CAS 1821773-67-4: ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol.
- CymitQuimica. (n.d.). CAS 1821773-67-4: ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanol.
- BLDpharm. (n.d.). 1821773-67-4|((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol.
- CymitQuimica. (n.d.). CAS 132073-82-6: [(2S)-4-benzylmorpholin-2-yl]methanol.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
Sources
- 1. ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanol [cymitquimica.com]
- 2. 1821773-67-4|((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. (4-BENZYL-6-METHYL-MORPHOLIN-2-YL)-METHANOL ,40987-51-7 _Chemical Cloud Database [chemcd.com]
- 4. researchgate.net [researchgate.net]
- 5. (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol [myskinrecipes.com]
- 6. CAS 132073-82-6: [(2S)-4-benzylmorpholin-2-yl]methanol [cymitquimica.com]
